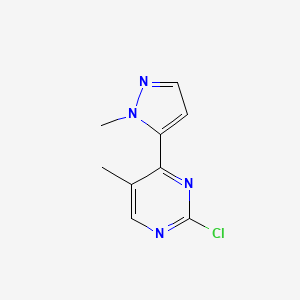

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Description

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (CAS: 1511273-31-6, molecular formula: C₉H₉ClN₄) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 2, a methyl group at position 5, and a 1-methyl-1H-pyrazole moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which enables diverse electronic and steric interactions. Its synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions, as seen in related pyrimidine derivatives .

Properties

IUPAC Name |

2-chloro-5-methyl-4-(2-methylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-11-9(10)13-8(6)7-3-4-12-14(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYNTXAGEOUKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=NN2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Cyclization Reactions: The pyrazole and pyrimidine rings can engage in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine.

Scientific Research Applications

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Substituents (Pyrimidine Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | 2-Cl, 5-CH₃, 4-(1-CH₃-pyrazole) | C₉H₉ClN₄ | 1511273-31-6 | Methyl-pyrazole enhances steric bulk |

| 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 2-Cl, 4-pyrazole, 5-CF₃ | C₈H₅ClF₃N₅ | N/A | CF₃ increases hydrophobicity |

| 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | 2-Cl, 4-(1-CH₃-pyrazole) | C₈H₈ClN₅ | 1503746-05-1 | Lacks methyl at position 5 |

| 2-Chloro-5-methyl-4-[(1E)-prop-1-en-1-yl]pyrimidine | 2-Cl, 5-CH₃, 4-propenyl | C₈H₉ClN₂ | N/A | Alkenyl substituent adds rigidity |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine ring compared to the methyl group in the target compound .

- Isomerism : Analogues like 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine form structural isomers (e.g., 4-chloro-2-pyrazolyl isomers), which are separable via chromatography due to distinct polarities .

Analogues :

- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine : Prepared by reacting 2,4-dichloro-5-trifluoromethylpyrimidine with pyrazole in N,N-dimethylacetamide, yielding a 1:1 ratio of isomers .

- 2-Chloro-5-methyl-4-[(1E)-prop-1-en-1-yl]pyrimidine : Synthesized via Suzuki-Miyaura coupling, similar to the target compound but using alkenyl boronate reagents .

Comparison of Yields and Conditions :

Physicochemical Properties

Key Trends :

- Lipophilicity : The trifluoromethyl analogue (LogP ~2.5) is more hydrophobic than the target compound (LogP ~1.8), impacting membrane permeability in drug design .

- Thermal Stability : Isomer mixtures of CF₃-containing derivatives exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound can be synthesized through the following general steps:

- Formation of the Pyrimidine Core : The initial step involves creating a pyrimidine backbone through condensation reactions.

- Chlorination : The introduction of a chlorine atom at the 2-position is achieved using chlorinating agents such as phosphorus oxychloride.

- Substitution with Pyrazole : The final step involves nucleophilic substitution where a pyrazole moiety is introduced at the 4-position, completing the synthesis of the target compound.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit various cancer cell lines, demonstrating an IC50 value in the low micromolar range against human lung adenocarcinoma and colon cancer cells.

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Research has indicated that it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In vivo studies using carrageenan-induced paw edema models have shown substantial reductions in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer proliferation and inflammation.

- Modulation of Signaling Pathways : The compound might interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.

Case Studies

A notable study evaluated the compound's efficacy against various cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Lung Adenocarcinoma | 5.2 |

| Colon Adenocarcinoma | 4.8 |

| Breast Cancer | 6.0 |

Another study focused on its anti-inflammatory effects, reporting an ED50 value of 15 mg/kg in reducing edema in rat models, showcasing its potential for therapeutic use in treating inflammatory conditions.

Safety Profile

Toxicological assessments have indicated that this compound exhibits a favorable safety profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, hydrazide intermediates are cyclized to form pyrimidine-oxadiazole hybrids, with structural validation via IR spectroscopy (C=O and C=N stretches) and NMR (aromatic proton integration) . In analogous pyrimidine derivatives, coupling reactions with potassium allyltrifluoroborate under palladium catalysis (e.g., PdCl₂(dppf)·DCM) are employed, followed by purification via flash chromatography .

Q. How can spectroscopic techniques (IR, NMR) resolve ambiguities in structural assignments for this compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., pyrazole C-H bending at ~1500 cm⁻¹, pyrimidine ring vibrations). H NMR distinguishes substituents: the methyl group on pyrazole appears as a singlet (~δ 3.8 ppm), while pyrimidine protons show distinct splitting patterns. C NMR confirms quaternary carbons (e.g., pyrimidine C4 at ~δ 160 ppm). Conflicting data (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparative analysis with structurally characterized analogs .

Q. What are the key reactivity patterns of the chlorine substituent in this pyrimidine derivative?

- Methodological Answer : The 2-chloro group is susceptible to nucleophilic substitution. For example, in Suzuki-Miyaura couplings, it can be replaced by aryl/heteroaryl boronic acids using Pd catalysts. Alternatively, it may undergo hydrolysis to form hydroxyl or amine derivatives under basic/acidic conditions. Reactivity is influenced by steric effects from the adjacent methyl and pyrazole groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles. For example, in related pyrimidine-pyrazole hybrids, the dihedral angle between pyrimidine and pyrazole rings (~10–20°) confirms coplanarity, while deviations >30° suggest steric strain. Software like SHELXL refines structures using least-squares methods, with hydrogen bonding (e.g., N–H···O) analyzed via Etter’s graph set notation (e.g., motifs) .

Q. What computational strategies predict intermolecular interactions affecting crystallization?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bond donors/acceptors. Molecular docking (e.g., AutoDock Vina) models π-π stacking between pyrimidine and aromatic solvents. Lattice energy minimization (via programs like Mercury) predicts crystal packing efficiency, while graph set analysis categorizes hydrogen-bond networks (e.g., chains in polymorphs) .

Q. How do structural modifications influence bioactivity in enzyme inhibition studies?

- Methodological Answer : Substituent effects are quantified via SAR studies. For example, replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) enhances steric hindrance, reducing binding to hydrophobic enzyme pockets. IC₅₀ values from kinase inhibition assays correlate with pyrimidine ring planarity, validated by molecular dynamics simulations (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. What experimental and computational approaches reconcile contradictory spectral data in reaction intermediates?

- Methodological Answer : Conflicting NMR/IR data (e.g., unexpected coupling constants) are addressed via:

- Variable Temperature NMR : Identifies dynamic effects like ring flipping.

- Isotopic Labeling : N-labeled pyrazole confirms nitrogen connectivity.

- TD-DFT Calculations : Predicts UV/Vis spectra to validate tautomeric forms .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic parameters for similar pyrimidine derivatives?

- Methodological Answer : Variations in unit cell parameters (e.g., ±0.5 Å in axis lengths) may arise from solvent inclusion or polymorphism. Cross-validate using Cambridge Structural Database (CSD) entries. For example, SHELXL refinement with twin law corrections resolves intensity mismatches in twinned crystals .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to screen POCl₃ stoichiometry (1.2–2.0 equiv) and temperature (100–140°C) for maximal yield .

- Crystallization : Employ solvent diffusion (hexane/EtOAc) to grow single crystals suitable for SC-XRD .

- Data Validation : Cross-reference spectral data with ChemSpider or PubChem entries (e.g., InChIKey: VNWKCLDQBNSJJO) to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.